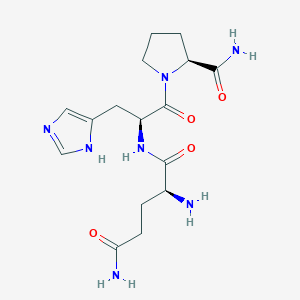

L-Glutaminyl-L-histidyl-L-prolinamide

货号:

B15480449

CAS 编号:

28613-24-3

分子量:

379.41 g/mol

InChI 键:

OMVPJCGXXLHHPO-SRVKXCTJSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

L-Glutaminyl-L-histidyl-L-prolinamide is a synthetic tripeptide of interest in biochemical and neurological research. The peptide features an N-terminal L-Glutaminyl residue, which is a known substrate for the enzyme glutaminyl cyclase (QC). QC catalyzes the intramolecular cyclization of N-terminal glutamine to form pyroglutamate (pGlu), a common post-translational modification that can stabilize peptides and alter their biological activity and receptor binding affinity . This modification is crucial for the function of various neuropeptides and hormones, such as thyrotropin-releasing hormone (TRH), making this compound a valuable reference standard or starting material for studies in enzymology and peptide chemistry . Researchers can utilize this peptide to investigate QC kinetics and inhibition, a pathway explored in the context of Alzheimer's disease due to its role in the formation of pathogenic pGlu-modified amyloid-beta peptides . The subsequent L-Histidyl-L-Prolinamide sequence mirrors the C-terminal dipeptide of TRH, suggesting potential applications in researching the synthesis, metabolism, and biological evaluation of TRH-like peptides . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

CAS 编号 |

28613-24-3 |

|---|---|

分子式 |

C16H25N7O4 |

分子量 |

379.41 g/mol |

IUPAC 名称 |

(2S)-2-amino-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C16H25N7O4/c17-10(3-4-13(18)24)15(26)22-11(6-9-7-20-8-21-9)16(27)23-5-1-2-12(23)14(19)25/h7-8,10-12H,1-6,17H2,(H2,18,24)(H2,19,25)(H,20,21)(H,22,26)/t10-,11-,12-/m0/s1 |

InChI 键 |

OMVPJCGXXLHHPO-SRVKXCTJSA-N |

手性 SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)N)C(=O)N |

规范 SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)N |

产品来源 |

United States |

相似化合物的比较

Thyrotropin-Releasing Hormone (TRH)

- Structure : TRH (pGlu-His-Pro-NH₂) shares two residues with Gln-His-Pro-NH₂ but features a cyclized N-terminal pGlu.

- Biological Activity : TRH is 10–100× more potent than Gln-His-Pro-NH₂ in stimulating TSH release due to its resistance to enzymatic degradation and higher receptor affinity .

- Enzymatic Processing : Gln-His-Pro-NH₂ requires QC-mediated cyclization to become bioactive, whereas TRH is already in its active form .

Gonadotropin-Releasing Hormone (GnRH) Analogs

- Structure : GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) shares the N-terminal pGlu motif but has a longer peptide chain.

- Activity: Synthetic GnRH analogs, such as those studied by Arnold et al. (1974), exhibit modified receptor binding and prolonged half-life compared to Gln-His-Pro-NH₂, which lacks receptor-targeted modifications .

Sulfolipids from Microalgae

- Structure: Sulfolipids (e.g., sulfoquinovosyldiacylglycerols) are non-peptidic compounds with glycolipid backbones.

- Function : These compounds inhibit QC (IC₅₀ ~0.5 µM), a key enzyme in TRH biosynthesis and amyloid-β peptide pyroglutamation in Alzheimer’s disease. In contrast, Gln-His-Pro-NH₂ serves as a QC substrate rather than an inhibitor .

[¹¹C]PBD150 (Radioactive QC Inhibitor)

- Structure : A small-molecule inhibitor labeled with carbon-11.

- Application: Used in PET imaging to study QC activity in Alzheimer’s models. Unlike Gln-His-Pro-NH₂, it directly targets QC for diagnostic purposes .

Data Table: Key Comparative Properties

Research Findings and Mechanistic Insights

- QC Dependency : Gln-His-Pro-NH₂’s bioactivity is contingent on QC-mediated cyclization, a step bypassed in TRH and targeted by sulfolipid inhibitors .

- Structural Stability: Computational studies suggest that nonenzymatic cyclization of Gln-His-Pro-NH₂ is less favorable than enzymatic pathways, limiting its endogenous conversion to TRH .

- Therapeutic Potential: While sulfolipids and [¹¹C]PBD150 show promise in Alzheimer’s research, Gln-His-Pro-NH₂ remains primarily a tool for studying TRH biosynthesis .

常见问题

Q. What mechanistic studies elucidate the peptide’s role in modulating cellular pathways?

- Methodological Answer : Combine RNA-seq and phosphoproteomics to identify downstream targets. Use CRISPR-Cas9 knockouts of putative receptors (e.g., GPCRs) to validate signaling pathways. For functional assays, measure second messengers (cAMP, Ca²⁺) via ELISA or fluorescent probes .

Data Analysis and Reporting Guidelines

- Contradictory Results : Replicate experiments across independent labs with standardized protocols. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity. Disclose batch-to-batch variability in peptide synthesis .

- Preclinical Reporting : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Provide raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。